

Application Notes and Protocols for FT3967385 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: FT3967385

Cat. No.: B12413795

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Introduction

FT3967385 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1][2] USP30 acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria, by removing ubiquitin chains from mitochondrial surface proteins.[1][3][4] Inhibition of USP30 by **FT3967385** enhances the ubiquitination of mitochondrial proteins, thereby promoting the PINK1-PARKIN signaling pathway and subsequent removal of dysfunctional mitochondria.[1][5] This makes **FT3967385** a valuable tool compound for studying the intricacies of mitochondrial quality control and for the development of therapeutics targeting neurodegenerative diseases such as Parkinson's disease, where impaired mitophagy is a key pathological feature.[3][4][5]

These application notes provide a comprehensive overview of the use of **FT3967385** in high-throughput screening (HTS) assays designed to identify and characterize modulators of the USP30-mediated mitophagy pathway.

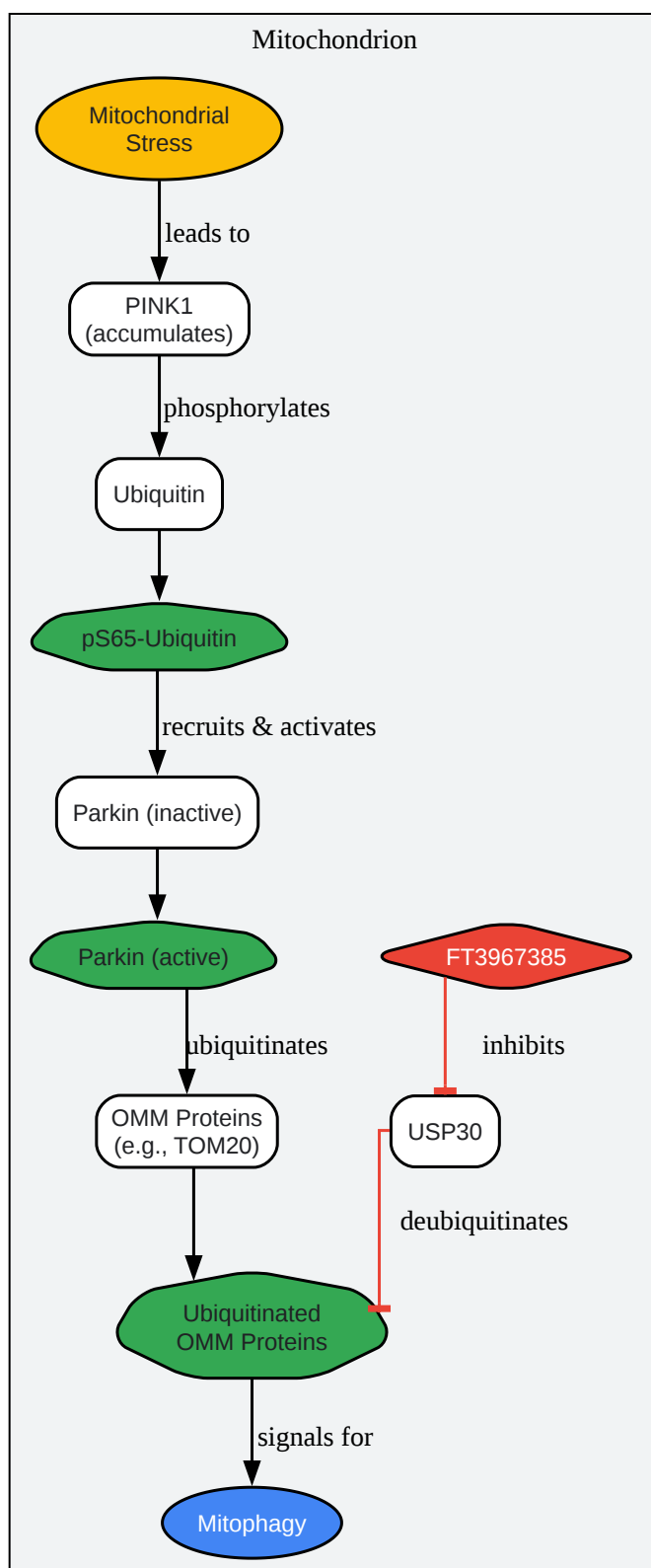
Quantitative Data Summary

The following table summarizes the key in vitro performance metrics of **FT3967385**, demonstrating its high potency and selectivity for USP30.

Parameter	Value	Assay Conditions	Source
IC50	~1 nM	Recombinant USP30 activity with ubiquitin-rhodamine substrate.	[1][6]
Binding	Covalent	Bio-layer interferometry showing no significant off-rate.	[1][6]
Selectivity	Highly selective for USP30	Tested against a broad panel of USP enzymes (Ubiquigent DUB profiler screen); minimal inhibition of other USPs at concentrations up to 200 nM, with only USP6 showing some inhibition.	[1][6]

Signaling Pathway

The diagram below illustrates the central role of USP30 in the PINK1-PARKIN mediated mitophagy pathway and the mechanism of action of **FT3967385**. Under conditions of mitochondrial stress (e.g., depolarization), PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, including TOM20, marking the damaged mitochondrion for degradation. USP30 counteracts this process by removing these ubiquitin chains. **FT3967385** inhibits USP30, thus promoting the accumulation of ubiquitinated mitochondrial proteins and enhancing mitophagy.



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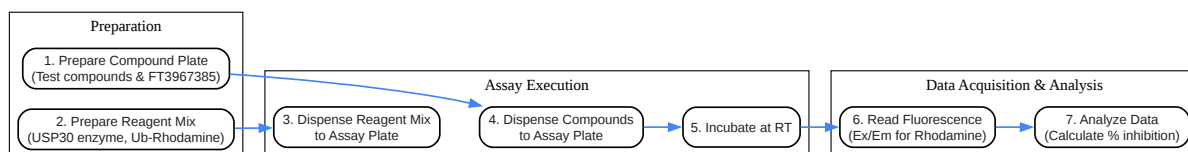
Caption: The PINK1-PARKIN mitophagy pathway and the inhibitory action of **FT3967385** on USP30.

Experimental Protocols

High-Throughput Screening Assay for USP30 Inhibitors using a Fluorogenic Substrate

This protocol describes a biochemical, in vitro HTS assay to identify inhibitors of USP30 using a fluorogenic ubiquitin substrate. **FT3967385** can be used as a positive control in this assay.

Workflow Diagram:



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Caption: Workflow for a biochemical HTS assay to identify USP30 inhibitors.

Materials and Reagents:

- Recombinant human USP30 enzyme
- Ubiquitin-Rhodamine 110 substrate
- Assay Buffer: 20 mM HEPES pH 8.0, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
- **FT3967385** (as a positive control)
- Test compound library

- 384-well, black, low-volume assay plates
- Plate reader with fluorescence detection capabilities

Procedure:

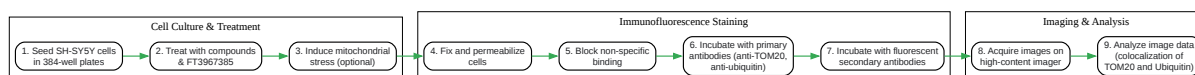
- Compound Plating:
 - Prepare serial dilutions of the test compounds and **FT3967385** in DMSO.
 - Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only for negative controls (100% activity) and a potent, broad-spectrum deubiquitinase inhibitor for positive controls (0% activity).
- Reagent Preparation and Dispensing:
 - Prepare the USP30 enzyme solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM).
 - Prepare the Ubiquitin-Rhodamine 110 substrate solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 200 nM).
 - Prepare a 2X master mix containing both the USP30 enzyme and the Ubiquitin-Rhodamine 110 substrate.
 - Dispense 10 μ L of the 2X master mix into each well of the assay plate containing the pre-spotted compounds.
- Incubation:
 - Centrifuge the plates briefly to ensure mixing.
 - Incubate the plates at room temperature for 60 minutes, protected from light.
- Data Acquisition:

- Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Rhodamine 110 (e.g., Ex: 485 nm, Em: 535 nm).
- Data Analysis:
 - Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = $100 * (1 - (\text{Signal_Compound} - \text{Signal_PositiveControl}) / (\text{Signal_NegativeControl} - \text{Signal_PositiveControl}))$
 - Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Cell-Based High-Content Imaging Assay for TOM20 Ubiquitination

This protocol describes a cell-based, high-content imaging assay to quantify the effect of compounds on the ubiquitination of the outer mitochondrial membrane protein TOM20, a key substrate of USP30.[1] **FT3967385** is used as a positive control to induce TOM20 ubiquitination.

Workflow Diagram:



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Caption: Workflow for a high-content imaging assay to measure TOM20 ubiquitination.

Materials and Reagents:

- SH-SY5Y neuroblastoma cell line

- Culture medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin
- **FT3967385** (positive control)
- Test compound library
- Mitochondrial depolarizing agent (e.g., Oligomycin/Antimycin A)
- Fixation solution: 4% paraformaldehyde in PBS
- Permeabilization buffer: 0.1% Triton X-100 in PBS
- Blocking buffer: 5% BSA in PBS
- Primary antibodies: Rabbit anti-TOM20, Mouse anti-Ubiquitin (specific for certain linkage types if desired)
- Fluorescently labeled secondary antibodies: Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594
- Nuclear stain: DAPI
- 384-well, black, clear-bottom imaging plates
- High-content imaging system

Procedure:

- Cell Seeding:
 - Seed SH-SY5Y cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours.
- Compound Treatment:
 - Treat the cells with serial dilutions of test compounds or **FT3967385** for 4-6 hours. Include DMSO as a negative control.
- Induction of Mitochondrial Stress (Optional):

- To amplify the signal, co-incubate with a mitochondrial depolarizing agent like Oligomycin/Antimycin A for the final 1-2 hours of compound treatment.
- Immunofluorescence Staining:
 - Fix the cells with 4% paraformaldehyde for 15 minutes.
 - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
 - Block with 5% BSA for 1 hour.
 - Incubate with a cocktail of primary antibodies (anti-TOM20 and anti-ubiquitin) overnight at 4°C.
 - Wash the cells with PBS.
 - Incubate with a cocktail of fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
- Image Acquisition:
 - Acquire images using a high-content imaging system, capturing fluorescence from the DAPI, Alexa Fluor 488 (TOM20), and Alexa Fluor 594 (Ubiquitin) channels.
- Image Analysis:
 - Use image analysis software to identify individual cells (based on DAPI staining) and mitochondria (based on TOM20 staining).
 - Quantify the intensity of the ubiquitin signal that colocalizes with the TOM20 signal within each cell.
 - Calculate the fold-change in colocalized ubiquitin intensity relative to the DMSO-treated control cells.
 - Plot the fold-change against compound concentration to determine dose-response curves and EC50 values.

Conclusion

FT3967385 is a critical tool for investigating the role of USP30 in mitophagy and for the discovery of novel therapeutics targeting this pathway. The protocols outlined above provide robust and scalable methods for utilizing **FT3967385** in both biochemical and cell-based high-throughput screening assays. These assays can be adapted to screen large compound libraries for novel USP30 inhibitors or to characterize the cellular activity of known modulators.

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